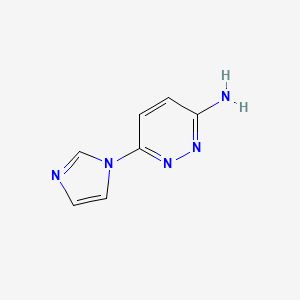

3-Amino-6-(1-imidazolyl)pyridazine

Description

Properties

IUPAC Name |

6-imidazol-1-ylpyridazin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c8-6-1-2-7(11-10-6)12-4-3-9-5-12/h1-5H,(H2,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKAUIGZYGGGEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1N)N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Amino-6-Chloropyridazine Intermediate

The key intermediate for preparing 3-amino-6-(1-imidazolyl)pyridazine is 3-amino-6-chloropyridazine , which can be synthesized via nucleophilic substitution on 3,6-dichloropyridazine.

- Starting Material: 3,6-Dichloropyridazine

- Nucleophile: Ammoniacal liquor (aqueous ammonia)

- Solvents: Methanol, ethanol, methylene dichloride, N,N-dimethylformamide (DMF), acetonitrile, or water

- Reaction Conditions: Temperature range 30–180 °C, reaction time 5–26 hours

- Purification: Evaporation, recrystallization, and silica gel column chromatography

Example Data from Patent CN104844523A:

| Entry | 3,6-Dichloropyridazine (g, mmol) | Ammoniacal Liquor (g, mmol) | Solvent (type and volume) | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Melting Point (°C) |

|---|---|---|---|---|---|---|---|---|

| 1 | 2.98 (20) | 2.10 (60) | DMF 30 mL | 100 | 9 | 90.63 | 98.76 | 207.3–209.5 |

| 2 | 2.98 (20) | 2.10 (60) | Methylene dichloride 30 mL | 100 | 9 | 82.60 | 99.07 | — |

| 3 | 14.90 (100) | 10.52 (300) | Acetonitrile 200 mL | 120 | 7 | 93.79 | — | — |

| 4 | 14.90 (100) | 10.52 (300) | DMF 200 mL | 130 | 7 | 95.70 | — | — |

| 5 | 29.80 (200) | 10.52 (300) | DMF + Acetonitrile (550 mL) | 150 | 6 | 89.25 | — | — |

- The reaction involves substitution of one chlorine atom by an amino group.

- The solvent choice affects yield and purity.

- Reaction temperature and time are optimized to balance conversion and product stability.

- The product is isolated by recrystallization and chromatography to achieve high purity.

Introduction of the Imidazolyl Group at the 6-Position

The 6-position substitution with an imidazolyl group typically proceeds via nucleophilic aromatic substitution or coupling reactions starting from 3-amino-6-chloropyridazine.

- Nucleophilic Substitution: Reacting 3-amino-6-chloropyridazine with imidazole or its derivatives under basic conditions to replace the chlorine with the imidazolyl moiety.

- Use of Alkali Metal Alkoxides or Aryloxides: Analogous to methods for other 6-substituted pyridazines, where 3-amino-6-chloropyridazine is reacted with nucleophiles in suitable solvents at elevated temperatures (50–200 °C) for several hours (2–100 h).

Solvent and Temperature Considerations:

- Alcohols matching the desired substituent size (e.g., methanol for methoxy substitution) are used, but for imidazolyl substitution, polar aprotic solvents or inert organic solvents (toluene, xylene) may be preferred.

- Reaction times and temperatures are adjusted to optimize substitution without degrading sensitive groups.

- The crude product is often treated with activated charcoal to remove colored impurities.

- Recrystallization from suitable solvents or vacuum sublimation is used to obtain pure this compound.

Related Synthetic Strategies and Research Findings

- Fusion Methods: Earlier methods involved fusion of 3,6-dichloropyridazine with nucleophiles like sulfanilamide, followed by displacement of the second chlorine atom with alkoxy or aryloxy groups. This approach is more complex and less controlled compared to solution-phase substitution.

- Hydrolysis and Deacylation: For derivatives prepared as acetylated intermediates, hydrolysis under basic conditions (NaOH, KOH, Ba(OH)2) at 10 minutes to 4 hours is used to yield the free amino-substituted pyridazines.

- Buffering and Precipitation: Post-reaction mixtures are often buffered (acetic acid and ammonium acetate) to pH 4–6 to precipitate the product, facilitating isolation.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purification Method |

|---|---|---|---|---|---|

| Amination of 3,6-dichloropyridazine | Ammoniacal liquor, DMF, MeOH, CH2Cl2, Acetonitrile | 30–180 | 5–26 | 82–96 | Evaporation, recrystallization, silica gel chromatography |

| Substitution with Imidazole | Imidazole or derivatives, base, polar aprotic or inert solvent | 50–200 | 2–100 | Variable | Activated charcoal treatment, recrystallization, vacuum sublimation |

| Hydrolysis (if acetylated) | NaOH, KOH, Ba(OH)2, buffered precipitation | Reflux (varies) | 0.17–4 | — | Filtration, washing, drying |

Research Findings and Challenges

- The synthesis of this compound is challenging due to the need for selective substitution and maintaining the integrity of both amino and imidazolyl groups.

- High purity products (>98%) are achievable with optimized reaction conditions and purification.

- Industrial scalability favors the use of readily available starting materials (3,6-dichloropyridazine) and mild reaction conditions.

- The reaction conditions (temperature, solvent, time) significantly influence yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(1-imidazolyl)pyridazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolyl-pyridazine oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-Amino-6-(1-imidazolyl)pyridazine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-Amino-6-(1-imidazolyl)pyridazine involves its interaction with specific molecular targets. The compound’s imidazole ring can participate in hydrogen bonding and π-π stacking interactions, which are crucial for its binding to biological targets . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analog: 3,6-Di(1H-imidazol-1-yl)pyridazine

Key Differences :

- Substituents: Contains two imidazolyl groups (positions 3 and 6) instead of an amino-imidazolyl pair.

Pharmacological Analog: Imidazo[1,2-b]pyridazine Derivatives

Key Findings from :

- Binding Affinity : Derivatives like 3-benzamidomethyl-2-(3',4'-methylenedioxyphenyl)-6-methylthioimidazo[1,2-b]pyridazine exhibit high affinity for benzodiazepine receptors (IC50 = 2 nM), comparable to diazepam (IC50 = 4.2 nM).

- Structural Contrast: The imidazo[1,2-b]pyridazine scaffold differs from the pyridazine core in this compound, suggesting divergent receptor interaction mechanisms.

- Implications: The amino and imidazolyl groups in this compound may offer enhanced solubility or selectivity for neurological targets .

Methyl-Substituted Pyridazines (Patent Data)

Key Features from :

- Substituent Impact : Methyl groups on pyridazine rings are linked to therapeutic efficacy in pain, itch, and cough.

- Comparison: this compound lacks methyl groups but includes nitrogen-rich substituents, which could modulate pharmacokinetics (e.g., metabolic stability) differently.

- Potential Applications: While methyl-substituted derivatives target peripheral receptors, the amino-imidazolyl combination may favor central nervous system (CNS) activity .

Comparative Data Table

Discussion of Research Findings

- Structural Flexibility: The pyridazine core allows diverse substitutions, with amino and imidazolyl groups favoring polar interactions, as seen in CNS-targeting analogs .

- Synthetic Challenges: and suggest that cyclization and azide chemistry are viable for pyridazine derivatives, but the amino group in this compound may require protective strategies during synthesis .

Q & A

Basic: What are common synthetic routes for 3-amino-6-(1-imidazolyl)pyridazine and its derivatives?

Answer:

A key synthetic strategy involves nucleophilic substitution reactions starting from halogenated pyridazine precursors. For example, 3-amino-6-chloropyridazine can react with imidazole derivatives under basic conditions (e.g., K₂CO₃ or NaOH) to introduce the imidazolyl group at the 6-position . Another method employs condensation reactions between 2-aminoimidazoles and diketones to form the imidazo[1,2-b]pyridazine core, followed by functionalization at the 3-amino position . Optimization of reaction time, temperature (typically 80–120°C), and solvent polarity (e.g., DMF or DMSO) is critical for achieving yields >70% .

Advanced: How can researchers resolve contradictions in bioactivity data between structurally similar imidazo[1,2-b]pyridazine derivatives?

Answer:

Contradictions often arise from subtle differences in substituent electronic/steric effects or target selectivity. For instance, imidazo[1,2-b]pyridazine analogs with methyl or benzoyl groups showed no antifilarial activity despite structural mimicry of anthelmintic agents, suggesting that minor modifications (e.g., fluorine substitution) may disrupt target binding . To address such discrepancies:

- Perform docking studies to compare binding affinities (e.g., CDK2 inhibition studies with imidazo[1,2-b]pyridazine derivatives ).

- Use isothermal titration calorimetry (ITC) to quantify thermodynamic interactions.

- Conduct metabolic stability assays to rule out pharmacokinetic variability .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and purity. For example, the imidazolyl proton signals typically appear at δ 7.5–8.5 ppm, while pyridazine protons resonate at δ 8.0–9.0 ppm .

- X-ray Crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding between the amino group and solvent) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₇H₇N₅ for this compound) .

Advanced: How can regioselectivity challenges in functionalizing the imidazo[1,2-b]pyridazine core be addressed?

Answer:

Regioselectivity is influenced by electronic and steric factors:

- Electrophilic Aromatic Substitution : The 3-amino group directs electrophiles to the 6-position. Use protecting groups (e.g., Boc) on the amino moiety to redirect reactivity .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling at the 6-position requires Pd catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted conditions (100°C, 1 hr) for >80% yield .

- Computational Modeling : DFT calculations predict reactive sites by analyzing frontier molecular orbitals (e.g., HOMO localization on the imidazolyl ring) .

Basic: What biological targets are associated with imidazo[1,2-b]pyridazine derivatives?

Answer:

These compounds show affinity for:

- Kinases : CDK2 inhibition via binding to the ATP pocket (e.g., 3-amino-6-(4-sulfamoylphenyl)pyridazine derivatives with IC₅₀ < 100 nM) .

- Apoptosis Pathways : Pyridazine derivatives induce caspase-3 activation in cancer cell lines (e.g., HepG2) .

- Microbial Targets : Limited antibacterial activity reported, but structural analogs inhibit bacterial topoisomerases .

Advanced: What experimental strategies are recommended for elucidating the mechanism of action of this compound in kinase inhibition?

Answer:

- Crystallographic Studies : Co-crystallize the compound with CDK2 to identify binding residues (e.g., interactions with Lys33 and Asp145 in PDB:1×I1P) .

- Kinase Profiling Panels : Test against 50–100 kinases to assess selectivity (e.g., using KinomeScan technology).

- Mutagenesis Assays : Introduce point mutations (e.g., T160A in CDK2) to validate binding site hypotheses .

Basic: How can solubility issues of this compound derivatives be mitigated in biological assays?

Answer:

- Salt Formation : Convert the free base to a hydrochloride salt for improved aqueous solubility.

- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10% DMSO in PBS) without exceeding 0.1% DMSO in cell-based assays .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amino groups) that enhance solubility and release the active form in vivo .

Advanced: What computational tools are effective for optimizing the pharmacokinetic profile of imidazo[1,2-b]pyridazine derivatives?

Answer:

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP, bioavailability, and CYP450 interactions .

- Molecular Dynamics Simulations : Model blood-brain barrier penetration or plasma protein binding (e.g., albumin interaction analysis).

- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups at the 6-position) with clearance rates .

Basic: What are the key structural features influencing the stability of imidazo[1,2-b]pyridazine derivatives?

Answer:

- Aromaticity : The fused imidazole-pyridazine ring enhances thermal stability (decomposition >250°C) .

- Substituent Effects : Electron-donating groups (e.g., -NH₂) at the 3-position increase oxidative stability, while electron-withdrawing groups (e.g., -NO₂) may reduce it .

- Crystallinity : Derivatives with planar structures (e.g., 6-chloro-2-cyclopropyl analogs) exhibit higher melting points (>200°C) .

Advanced: How can researchers validate conflicting data on the anticancer efficacy of pyridazine derivatives?

Answer:

- Dose-Response Studies : Establish IC₅₀ values across multiple cell lines (e.g., MCF-7, A549) to rule out cell-type specificity .

- Combination Therapy Screens : Test synergy with standard chemotherapeutics (e.g., doxorubicin) using Chou-Talalay analysis.

- In Vivo Models : Use xenograft mice to compare tumor regression rates with in vitro data, adjusting for metabolic differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.